5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde
Brand Name: Vulcanchem
CAS No.: 1311291-26-5
VCID: VC2742979
InChI: InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O
Molecular Formula: C11H19NO2SSi
Molecular Weight: 257.43 g/mol

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde

CAS No.: 1311291-26-5

Cat. No.: VC2742979

Molecular Formula: C11H19NO2SSi

Molecular Weight: 257.43 g/mol

* For research use only. Not for human or veterinary use.

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde - 1311291-26-5

Specification

CAS No. 1311291-26-5
Molecular Formula C11H19NO2SSi
Molecular Weight 257.43 g/mol
IUPAC Name 5-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazole-2-carbaldehyde
Standard InChI InChI=1S/C11H19NO2SSi/c1-11(2,3)16(4,5)14-8-9-6-12-10(7-13)15-9/h6-7H,8H2,1-5H3
Standard InChI Key TZPIYEXLEOWNBF-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O
Canonical SMILES CC(C)(C)[Si](C)(C)OCC1=CN=C(S1)C=O

Introduction

Chemical Structure and Physicochemical Properties

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde contains a thiazole heterocyclic core with two key functional groups: a tert-butyldimethylsilyl (TBDMS)-protected hydroxymethyl group at the C-5 position and an aldehyde group at the C-2 position. The TBDMS protecting group is a commonly employed moiety in organic synthesis to protect alcohol functionalities during multi-step synthetic sequences, offering stability under various reaction conditions while being selectively removable.

Structural Features

The compound features a five-membered thiazole ring containing nitrogen and sulfur atoms, which contributes to its electronic properties and reactivity. The thiazole core is an important pharmacophore found in many biologically active compounds, including various benzothiazole derivatives that exhibit antifungal, anticancer, and antidiabetic activities . The presence of the TBDMS group provides steric bulk and hydrophobicity, while the aldehyde functionality serves as a versatile handle for further synthetic transformations.

Physicochemical Properties

Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be estimated for 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde:

PropertyValueNotes
Molecular FormulaC₁₁H₁₉NO₂SSi-
Molecular Weight257.42 g/molCalculated from atomic weights
Physical StateColorless to pale yellow oil/solidBased on similar compounds
Boiling Point~260-280°C (estimated)Compared to 5-((TBDMS)oxy)pentanal (241.2°C)
Density~1.0-1.1 g/cm³Estimated from related structures
LogP~3.2-3.5Estimated (similar to 5-((TBDMS)oxy)pentanal with LogP of 3.30)
Polar Surface Area~45-50 ŲHigher than 5-((TBDMS)oxy)pentanal (26.30 Ų) due to thiazole ring

The compound is expected to be stable under standard laboratory conditions but sensitive to strong acids which could cleave the TBDMS group. The aldehyde functionality makes it susceptible to oxidation and nucleophilic attack, characteristics that can be exploited in synthetic applications.

Synthetic Approaches

Multiple synthetic routes can be proposed for 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde based on established thiazole chemistry and protection strategies.

Protection of Hydroxymethyl Group

The synthesis typically begins with a 5-hydroxymethylthiazole derivative, followed by protection of the hydroxyl group with the TBDMS group. This protection step generally employs tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of an appropriate base:

  • For 5-hydroxymethylthiazole derivatives, the reaction with TBDMSCl in pyridine at room temperature for 15-24 hours typically yields the protected product in good yields .

  • Alternative conditions include using TBDMSCl with 4-methylimidazole in dichloromethane, as demonstrated in the synthesis of related compounds .

Functional Group Transformation at C-2 Position

The transformation of the C-2 position to an aldehyde can follow several routes:

  • If starting from 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine (which has been documented ), oxidative deamination followed by careful reduction of the resulting carboxylic acid or ester could yield the desired aldehyde.

  • Alternatively, lithiation of the thiazole at C-2 followed by reaction with DMF (Vilsmeier-Haack type reaction) could introduce the aldehyde functionality directly.

Signal (ppm)MultiplicityIntegrationAssignment
9.8-10.0s1H-CHO
7.8-8.0s1HThiazole C-4 proton
4.8-5.0s2H-CH₂OTBDMS
0.9-1.0s9H-C(CH₃)₃
0.1-0.2s6H-Si(CH₃)₂

This prediction is based on comparable NMR data from related thiazole compounds and TBDMS-protected alcohols. The aldehydic proton would appear significantly downfield due to the deshielding effect of the carbonyl group.

Mass Spectrometry

In mass spectrometry, the compound would be expected to show:

  • Molecular ion [M]⁺ at m/z 257

  • Fragment ions corresponding to loss of the tert-butyl group [M-57]⁺

  • Characteristic fragmentation pattern for the thiazole ring

Reactivity Profile

The reactivity of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is governed by its two primary functional groups: the TBDMS-protected hydroxymethyl group and the aldehyde functionality.

Aldehyde Reactivity

The C-2 aldehyde group is highly reactive toward nucleophiles, making it valuable for various synthetic transformations:

  • Condensation reactions with amines to form imines (Schiff bases)

  • Wittig and Horner-Wadsworth-Emmons reactions to form olefins

  • Aldol condensations to create carbon-carbon bonds

  • Reductive amination, similar to procedures described for related heterocyclic aldehydes

  • Nucleophilic additions with organometallic reagents to form secondary alcohols

TBDMS-Protected Hydroxymethyl Group

The TBDMS group serves as a protecting group that can be selectively removed under specific conditions:

  • Treatment with tetrabutylammonium fluoride (TBAF) in THF, similar to the deprotection step reported for compound 24 in the synthesis of N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives

  • Mild acidic conditions (e.g., dilute HCl or acetic acid)

  • Hydrogen fluoride-pyridine complex

The selective deprotection of the TBDMS group allows for further functionalization at the hydroxymethyl position, enabling the creation of diverse derivatives.

Applications in Synthetic Chemistry

5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde has significant potential applications in various areas of synthetic chemistry due to its bifunctional nature.

Building Block for Medicinal Chemistry

The compound can serve as a valuable intermediate in the synthesis of biologically active molecules containing the thiazole motif. Thiazole-containing compounds have shown diverse pharmacological activities, including:

  • Antifungal properties, as demonstrated by inhibitors of fungal lanosterol 14α-demethylase (CYP51)

  • Anticancer activity, as seen in dual inhibitors of phosphoinositide 3-kinase and mammalian target of rapamycin (mTOR)

  • Antidiabetic effects, exemplified by peroxisome proliferator-activated receptor (PPAR)α inhibitors

  • Neuroprotective properties in Alzheimer's disease models, as seen with amyloid-binding alcohol dehydrogenase inhibitors

Linker in Bioconjugation Chemistry

The aldehyde functionality can be utilized for bioconjugation through imine or hydrazone formation with biomolecules containing primary amines. The protected hydroxymethyl group provides an orthogonal handle for subsequent coupling reactions after deprotection.

Synthesis of Complex Heterocycles

The compound can be employed in the synthesis of complex heterocyclic systems through cycloaddition reactions, condensations, or metal-catalyzed couplings. The thiazole core provides a rigid scaffold with defined geometry for the construction of larger molecular architectures.

Comparison with Related Compounds

To better understand the properties and potential applications of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde, it is informative to compare it with structurally related compounds.

Structural Comparisons

CompoundStructural DifferencesKey Characteristics
5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazol-2-amineContains NH₂ instead of CHO at C-2Less reactive at C-2; potential for different derivatization strategies
5-((TBDMS)oxy)pentanalLacks the thiazole ring; contains a longer carbon chainMore flexible; different electronic properties; lower melting/boiling points
Methyl 2-aminobenzo[d]thiazole-6-carboxylateFused benzene ring; ester instead of aldehyde; amine at C-2More rigid structure; different pharmacological profile; reduced conformational flexibility

Reactivity Comparisons

The aldehyde group in 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde is more reactive toward nucleophiles compared to the amine group in 5-(((tert-Butyldimethylsilyl)oxy)methyl)thiazol-2-amine. This enhanced reactivity at C-2 provides greater synthetic versatility for creating diverse derivatives. Conversely, the amino group in the related compound offers opportunities for different types of transformations, such as diazotization, amide formation, and sulfonamide synthesis.

The thiazole ring in both compounds contributes to their potential biological activities. Thiazole-containing structures have been identified as privileged scaffolds in medicinal chemistry, appearing in numerous drugs and bioactive compounds.

Research Challenges and Future Directions

Synthetic Challenges

The synthesis of 5-(((Tert-butyldimethylsilyl)oxy)methyl)thiazole-2-carbaldehyde presents several challenges:

  • Selective functionalization of the thiazole ring, particularly controlling regioselectivity in reactions

  • Balancing conditions to maintain the TBDMS protecting group while performing transformations at the C-2 position

  • Optimizing the oxidation state transformations required to install the aldehyde functionality without affecting other parts of the molecule

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